3-(2,3-Dichlorophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-351 typically involves multiple steps, starting with the preparation of the aminothieno pyrimidine coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of OSM-S-351 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve continuous flow chemistry techniques to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
OSM-S-351 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, leading to different derivatives of the compound.
Substitution: Commonly involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halides and nucleophiles are used under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
OSM-S-351 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of OSM-S-351 involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of Plasmodium falciparum asparagine tRNA synthetase, which is crucial for protein synthesis in the malaria parasite. This inhibition leads to the disruption of protein translation and activation of the amino acid starvation response, ultimately resulting in the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another aminothieno pyrimidine benzene sulfonamide with similar biological activity.
OSM-S-291 to OSM-S-301: A series of compounds with structural similarities to OSM-S-351, used in various biological assays
Uniqueness
OSM-S-351 stands out due to its specific inhibition of Plasmodium falciparum asparagine tRNA synthetase, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C19H14Cl2N4O |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C19H14Cl2N4O/c20-15-8-4-7-14(18(15)21)19-24-23-16-11-22-12-17(25(16)19)26-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2 |
InChI Key |
NMFGGQYGCNANQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CN=CC3=NN=C(N23)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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